molecular formula C21H20F3N3O4 B265229 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No. B265229
M. Wt: 435.4 g/mol
InChI Key: KRJQKJVAIJDFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide, also known as TFB-TMX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide acts as a positive allosteric modulator of the GABAA receptor, which is a type of receptor that regulates the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the activity of the GABAA receptor, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide can increase the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has been shown to have various biochemical and physiological effects in animal models. It can increase the levels of GABA and decrease the levels of glutamate, which is a neurotransmitter that is involved in excitatory signaling. 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide can also increase the activity of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines, which may contribute to its potential therapeutic effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is its high potency and selectivity for the GABAA receptor. However, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide. One area of research is the development of more efficient synthesis methods for 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide. Another area of research is the investigation of its potential therapeutic effects in other neurological disorders such as anxiety disorders and epilepsy. Additionally, more studies are needed to investigate the long-term effects and safety of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide in animal models and potential clinical applications.
Conclusion:
In conclusion, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its mechanism of action involves enhancing the activity of the GABAA receptor, leading to its anxiolytic and anticonvulsant effects. 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has various biochemical and physiological effects and has been studied for its potential use in treating neurodegenerative diseases. Further research is needed to fully understand the potential applications of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide in clinical settings.

Synthesis Methods

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(trifluoromethyl)aniline and butanoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide.

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

Molecular Formula

C21H20F3N3O4

Molecular Weight

435.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C21H20F3N3O4/c1-29-16-11-10-13(12-17(16)30-2)20-26-19(31-27-20)9-5-8-18(28)25-15-7-4-3-6-14(15)21(22,23)24/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,25,28)

InChI Key

KRJQKJVAIJDFBB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.